molecular formula C10H7F3N2O2 B2539158 Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1116691-30-5

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2539158
CAS No.: 1116691-30-5
M. Wt: 244.173
InChI Key: POOJTUQMPJMMHR-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group and a carboxylate ester. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide. This reaction is carried out under ambient, aqueous, and metal-free conditions, which makes it an environmentally friendly process . The reaction conditions are mild, and the process is rapid, yielding the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This method is scalable and can be optimized for large-scale production. The use of metal catalysts such as palladium, copper, or iron can enhance the efficiency of the reaction, although these methods may require additional steps for product purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the trifluoromethyl group.

    Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate: A similar compound with a chloromethyl group instead of a trifluoromethyl group.

    Methyl 2-(bromomethyl)imidazo[1,2-a]pyridine-8-carboxylate: Another similar compound with a bromomethyl group.

Uniqueness

The presence of the trifluoromethyl group in methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties enhance the compound’s potential as a pharmaceutical agent and make it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)6-3-2-4-15-5-7(10(11,12)13)14-8(6)15/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOJTUQMPJMMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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